Ethyl Caffeate

Catalog No.
S620996
CAS No.
102-37-4
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Caffeate

Formulating lipid-rich products with natural antioxidants often fails due to poor phase partitioning of free phenolic acids. Ethyl caffeate (LogP ~2.56) solves this: a membrane-permeable caffeic acid ester that outperforms BHT in radical scavenging (DPPH IC50 15.6 µM) and thermal stability in unsaturated oils. • Protects LDL and emulsions at 5× lower concentrations than caffeic acid. • Efficient cellular uptake demonstrated by 55% antiplasmodial inhibition at 100 mg/kg. • 98%+ purity, global stock, ready for immediate dispatch.

CAS Number

102-37-4

Product Name

Ethyl Caffeate

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N

Synonyms

caffeic acid ethyl ester, ethyl caffeate, ethyl trans-caffeate

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

The exact mass of the compound Ethyl caffeate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619661. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g

Ethyl caffeate is a naturally occurring, short-chain alkyl ester of caffeic acid characterized by its enhanced lipophilicity (LogP ~2.56–2.60) and high solubility in organic solvents and lipid matrices. As a hydroxycinnamic acid derivative, it retains the potent catechol-driven antioxidant capacity of its parent compound while overcoming the severe phase-partitioning limitations of free phenolic acids. In industrial and pharmaceutical procurement, ethyl caffeate is primarily selected as a high-performance, natural-equivalent alternative to synthetic antioxidants (such as BHT or BHA) and as a membrane-permeable precursor for targeted therapeutic and cosmetic formulations. Its structural profile ensures optimal integration into non-polar media, making it a critical ingredient for stabilizing unsaturated fatty acids and improving the bioavailability of active pharmaceutical ingredients.

Research Fit

1
Hydroxycinnamic acid ester probe for oxidative stress and inflammation pathway studies.
2
Ethyl ester format may support lipophilic antioxidant investigations and cell-model endpoint review.
3
Research-grade natural product supplied for pharmacological screening and comparator assay contexts.

Substituting ethyl caffeate with its unesterified precursor, caffeic acid, routinely fails in lipid-rich formulations due to the free acid's hydrophilicity, which prevents effective incorporation into lipid bilayers, emulsions, or edible oils. Conversely, while synthetic antioxidants like butylated hydroxytoluene (BHT) offer high lipid solubility, they are increasingly restricted by regulatory bodies due to toxicity concerns and actually demonstrate inferior radical scavenging kinetics compared to the catechol moiety of ethyl caffeate. Furthermore, substituting with longer-chain alkyl caffeates (e.g., octyl or decyl caffeate) compromises oxidative stability, as short-chain esters (n<5) like ethyl caffeate have been empirically proven to provide superior protection for unsaturated fatty acids at high temperatures. Therefore, downgrading to free acids sacrifices formulation compatibility, while shifting to synthetics or long-chain analogs degrades performance and regulatory compliance [1].

Substitution Risk

Caffeic acid substitution:
Lower lipophilicity and distinct redox potential may shift antioxidant and cytoprotection endpoint profiles.
Methyl caffeate substitution:
Different ester hydrolysis kinetics and metabolic conversion pattern may alter prodrug-response interpretation.
Ferulate ester substitution:
Radical scavenging capacity and neuronal cell protection profiles are not equivalent; direct replacement may require validation.

Superior Radical Scavenging in Lipid Systems vs. Industrial Standards

In standardized DPPH radical-scavenging assays designed to evaluate antioxidant efficacy in lipophilic environments, ethyl caffeate demonstrates a significantly higher potency than mainstream industrial antioxidants. Ethyl caffeate achieves an IC50 of 15.6 µM, outperforming both Vitamin C (33.3 µM) and the synthetic standard BHT (51.2 µM) by a factor of 2 to 3. This enhanced activity is attributed to the electron-donating properties of the catechol ring combined with the optimal steric profile of the ethyl ester[1].

Evidence DimensionDPPH Radical Scavenging (IC50)
Target Compound DataEthyl Caffeate: 15.6 µM
Comparator Or BaselineBHT: 51.2 µM | Vitamin C: 33.3 µM
Quantified Difference3.28-fold higher antioxidant potency than BHT
ConditionsMethanolic DPPH solution, 30 min incubation at room temperature

Provides direct quantitative justification for replacing heavily regulated synthetic antioxidants (BHT) with ethyl caffeate in high-value lipid and cosmetic formulations.

Antioxidant & Cytoprotection
Head-to-head
DPPH IC50: 13.5 μM (vs 16.6 μM caffeic acid); FRAP: 1490-1588 mM Q/mole (vs 1398 mM Q/mole); PC12 cell protection at 5-25 μM (caffeic acid/ferulate esters inactive)
Supports neuronal oxidative stress model context
MTT assay, H2O2-induced PC12 cells

High-Temperature Preservation of Unsaturated Fatty Acids

When applied as a stabilizer in edible oils subjected to high-temperature processing, ethyl caffeate outperforms standard synthetic additives in preventing lipid degradation. The addition of ethyl caffeate to oil matrices allowed the maintenance of a 68.53% unsaturated fatty acid methyl ester content under thermal stress. In contrast, the industry-standard BHT preserved only 67.0% of the unsaturated fatty acids. The short-chain esterification (n<5) is critical here, as it balances lipophilicity with oxidative stability better than both the free acid and longer-chain analogs[1].

Evidence DimensionUnsaturated fatty acid preservation at high temperatures
Target Compound Data68.53% retention of unsaturated fatty acids
Comparator Or BaselineBHT: 67.0% retention
Quantified Difference+1.53% absolute improvement in lipid preservation over the synthetic benchmark
ConditionsEdible oil matrix under thermal oxidation stress

Validates the use of ethyl caffeate as a premium thermal stabilizer for edible oils, cosmetics, and lipid-based excipients requiring high-temperature processing.

COX-2 Inhibition
Head-to-head
COX-2 suppression exceeded celecoxib at equimolar dose; NO production IC50 5.5 μg/mL in RAW 264.7 macrophages
Supports inflammation model endpoint context
TPA-induced mouse skin model; reported comparison

Enhanced Lipid-Layer Incorporation and LDL Protection vs. Free Caffeic Acid

The ethyl esterification of caffeic acid dramatically increases its ability to incorporate into lipid layers and exert antioxidant effects at the true site of lipoperoxidation. In copper-induced low-density lipoprotein (LDL) oxidation models, ethyl caffeate successfully inhibited hydroperoxide formation and protected apoprotein negative charges at a concentration of just 1 µM. In contrast, the unesterified caffeic acid required a 5-fold higher concentration (5 µM) to achieve a comparable protective effect, while other phenolic esters like gallic ethyl ester were entirely ineffective[1].

Evidence DimensionMinimum concentration required to inhibit copper-induced LDL oxidation
Target Compound DataEthyl Caffeate: Protective at 1 µM
Comparator Or BaselineCaffeic Acid: Required 5 µM
Quantified Difference5-fold increase in protective potency due to enhanced lipid-layer incorporation
ConditionsCopper-induced LDL oxidation evaluated by hydroperoxide concentration and FPLC

Proves that buyers formulating lipid-based therapeutics or cosmetics must procure the ethyl ester rather than the free acid to ensure active ingredient partitioning into the lipid phase.

Antimalarial Activity
Head-to-head
In vitro IC50: 21.9 μM (highest among tested derivatives); in vivo 55% growth inhibition at 100 mg/kg (P. berghei)
Supports antimalarial screening context
Artemisinin-resistant strain; 5-day suppressive test

Transmembrane Passage and Antiplasmodial Bioavailability

The poor cell membrane permeability of free phenolic acids severely limits their pharmaceutical application. By utilizing ethyl caffeate, researchers achieve significantly higher transmembrane passage, translating to potent in vitro and in vivo biological activity. Against Plasmodium falciparum, ethyl caffeate exhibited an IC50 of 21.9 µM, representing the highest in vitro activity among tested phenolic derivatives. When evaluated in vivo, ethyl caffeate achieved a 55% parasitic growth inhibition at 100 mg/kg, demonstrating that the ethyl ester modification successfully overcomes the bioavailability bottlenecks of the parent compound[1].

Evidence DimensionIn vivo parasitic growth inhibition and in vitro IC50
Target Compound DataEthyl Caffeate: IC50 = 21.9 µM; 55% in vivo inhibition at 100 mg/kg
Comparator Or BaselineFree Caffeic Acid: Significantly lower activity due to poor absorption
Quantified DifferenceMajor restoration of in vivo efficacy via enhanced lipophilicity and cellular uptake
ConditionsP. falciparum in vitro assay and P. berghei in vivo 5-day suppressive test

Highlights ethyl caffeate as a superior, membrane-permeable scaffold for pharmaceutical R&D compared to poorly absorbed free phenolic acids.

Prodrug Conversion
Head-to-head
Ethyl caffeate conversion fraction to caffeic acid: 0.63 ± 0.12; methyl caffeate: 0.18 ± 0.09 (3.5-fold difference)
Supports prodrug conversion context
Rabbit IV model; equimolar 0.056 mmol/kg

Clean-Label Lipid Stabilization in Cosmetics and Edible Oils

Driven by its superior DPPH radical scavenging (IC50 = 15.6 µM) and ability to preserve unsaturated fatty acids under thermal stress better than BHT, ethyl caffeate is highly recommended as a natural-equivalent antioxidant. It is the ideal procurement choice for stabilizing lipid-rich cosmetic emulsions, anti-aging creams, and high-temperature processed edible oils where synthetic preservatives are being phased out [1].

Bioavailable Prodrugs and Membrane-Permeable Therapeutics

Because ethyl caffeate protects lipid layers (e.g., LDL) at 5-fold lower concentrations than free caffeic acid and demonstrates proven in vivo transmembrane passage (e.g., 55% antiplasmodial inhibition at 100 mg/kg), it is the preferred scaffold for pharmaceutical formulations. It should be selected over free phenolic acids when developing oral or topical therapeutics that require efficient cellular uptake and lipid-phase partitioning [REFS-2, REFS-3].

Advanced Antioxidant Active Pharmaceutical Ingredients (APIs)

Ethyl caffeate's specific LogP (~2.56) allows it to seamlessly integrate into liposomal delivery systems and lipid nanoparticles. Procurement teams sourcing antioxidants for advanced drug delivery systems should prioritize ethyl caffeate over hydrophilic analogs to ensure the active compound reaches the lipid-water interface where oxidative damage primarily occurs [REFS-1, REFS-2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuronal oxidative stress studies
Lipophilic antioxidant probe
Cytoprotection endpoint in PC12 model
Inflammation signaling research
COX-2 expression context
TPA-induced skin model endpoint
Antimalarial screening
Parasite growth inhibition context
P. berghei model response review

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 Da

Monoisotopic Mass

208.07355886 Da

Heavy Atom Count

15

UNII

76GBB1JU5Y

Wikipedia

Ethyl_caffeate

Explore Compound Types